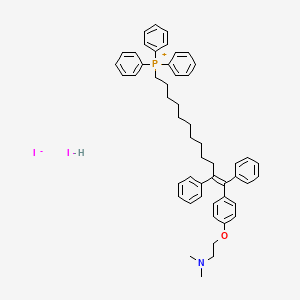

![molecular formula C16H22O5 B12291022 (3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12291022.png)

(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-O-Isopropilideno-5-O-bencil-beta-D-ribofuranósido de metilo: es un compuesto químico derivado de la D-ribosa. Se utiliza comúnmente en la investigación bioquímica, particularmente en la síntesis de nucleótidos y otras moléculas biológicamente activas . Este compuesto se caracteriza por su estabilidad y solubilidad en diversos solventes orgánicos .

Métodos De Preparación

La síntesis del 2,3-O-isopropilideno-5-O-bencil-beta-D-ribofuranósido de metilo típicamente involucra la reacción de la ribofuranosa con grupos isopropilideno y bencilo. Un método común incluye el uso de cloruro de terc-butildimetilsililo (TBS-Cl) para proteger los grupos hidroxilo, seguido de desprotección y metilación para producir el producto final . Las condiciones de reacción a menudo requieren solventes anhidros y atmósferas inertes para evitar reacciones secundarias no deseadas .

Análisis De Reacciones Químicas

El 2,3-O-isopropilideno-5-O-bencil-beta-D-ribofuranósido de metilo se somete a varias reacciones químicas, incluyendo:

Aplicaciones Científicas De Investigación

El 2,3-O-isopropilideno-5-O-bencil-beta-D-ribofuranósido de metilo tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del 2,3-O-isopropilideno-5-O-bencil-beta-D-ribofuranósido de metilo implica su interacción con objetivos moleculares específicos, como las enzimas involucradas en la síntesis de nucleótidos. El compuesto puede inhibir o modificar la actividad de estas enzimas, afectando así varias vías bioquímicas . Los grupos isopropilideno y bencilo juegan un papel crucial en la mejora de la estabilidad y la reactividad del compuesto .

Comparación Con Compuestos Similares

El 2,3-O-isopropilideno-5-O-bencil-beta-D-ribofuranósido de metilo se puede comparar con compuestos similares como:

2,3-O-Isopropilideno-beta-D-ribofuranósido de metilo: Carece del grupo bencilo, lo que lo hace menos reactivo en ciertas reacciones de sustitución.

2,3-O-Isopropilideno-5-O-tosil-beta-D-ribofuranósido de metilo: Contiene un grupo tosilo en lugar de un grupo bencilo, lo que puede influir en su reactividad y solubilidad.

2,3-O-Isopropilideno-5-O-mesil-beta-D-ribofuranósido de metilo: Similar al derivado de tosilo, pero con un grupo mesilo, lo que afecta sus propiedades químicas.

Estas comparaciones resaltan la reactividad y las aplicaciones únicas del 2,3-O-isopropilideno-5-O-bencil-beta-D-ribofuranósido de metilo en diversos campos de investigación.

Propiedades

IUPAC Name |

4-methoxy-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-16(2)20-13-12(19-15(17-3)14(13)21-16)10-18-9-11-7-5-4-6-8-11/h4-8,12-15H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGDFZJIIGYPKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)OC)COCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Fluoro-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B12290941.png)

![4-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dimethylpteridin-7-one](/img/structure/B12290960.png)

![N-[9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B12290961.png)

![Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)](/img/structure/B12290966.png)

![5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]tridecane-4,6-dione;hydrochloride](/img/structure/B12290981.png)

![3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B12290984.png)

![N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide](/img/structure/B12290993.png)